N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Description

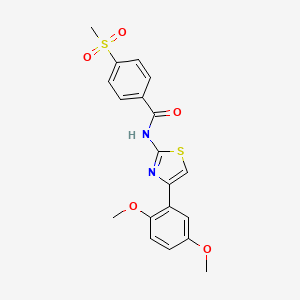

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a 2,5-dimethoxyphenyl group at the 4-position and a benzamide moiety at the 2-position. The benzamide is further functionalized with a methylsulfonyl group at the para position.

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S2/c1-25-13-6-9-17(26-2)15(10-13)16-11-27-19(20-16)21-18(22)12-4-7-14(8-5-12)28(3,23)24/h4-11H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOABKEDYAWNSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 442.49 g/mol

- IUPAC Name : this compound

1. NF-κB Pathway Modulation

Research has indicated that this compound can activate the NF-κB signaling pathway, which plays a critical role in immune response and inflammation. In a study involving various substituted sulfamoyl benzamidothiazole compounds, it was found that certain derivatives could enhance NF-κB activity significantly after stimulation with lipopolysaccharides (LPS), suggesting a potential role in inflammatory diseases .

2. Cytotoxicity and Antitumor Activity

The compound exhibits cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies have shown that modifications in the thiazole ring and substituents on the phenyl groups can enhance its antitumor properties. For instance, compounds with electron-donating groups at specific positions demonstrated increased cytotoxicity .

Anticancer Activity

Several studies have reported the anticancer potential of thiazole derivatives. For example, compounds similar to this compound have been tested against various cancer cell lines, showing IC values indicating effective cytotoxicity . The presence of specific functional groups has been linked to enhanced activity against breast cancer and leukemia cell lines.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent. It has been noted to inhibit TNF-α production and p38 MAP kinase activity, which are crucial in mediating inflammatory responses .

Case Studies

-

Cancer Cell Line Studies :

- A series of thiazole derivatives were tested for their cytotoxic effects on MCF-7 (breast cancer) and Jurkat (T-cell leukemia) cell lines. The results indicated that modifications in the substituents significantly influenced the cytotoxicity, with some derivatives showing IC values lower than standard chemotherapeutics like doxorubicin .

- Inflammatory Response :

Data Summary Table

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 344.4 g/mol

- IUPAC Name : N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with thiazole moieties showed promising results in inhibiting the growth of HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cells .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12.5 |

| MCF-7 | 15.0 |

| HCT116 | 10.0 |

| HeLa | 8.0 |

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. In a comparative study, several thiazole compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited effective antibacterial activity comparable to standard antibiotics like norfloxacin .

Cytotoxicity Study

A detailed cytotoxicity study was conducted using various concentrations of this compound on HeLa cells. The findings revealed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.

Antibacterial Efficacy

In another case study, the antibacterial activity of this compound was evaluated against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent activity against resistant strains.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The position and nature of substituents on the thiazole and benzamide rings critically determine biological activity. For instance, replacing bromine (Compound 50) with methoxy (target) may shift activity from NF-κB prolongation to cytokine modulation .

- Synthetic Accessibility : highlights methods for sulfonyl-containing heterocycles (e.g., triazoles), suggesting that the target compound’s methylsulfonyl group could be introduced via similar sulfonation or coupling reactions .

Q & A

Q. Basic

- Structural analysis :

- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl group at δ 3.2 ppm for CH3SO2).

- X-ray crystallography (if crystallizable): Resolve hydrogen bonding (e.g., N–H⋯O interactions between thiazole NH and sulfonyl oxygen) and planarity of the thiazole-benzamide system .

- Functional validation :

What biological targets or pathways are associated with this compound?

Q. Advanced

- NF-κB modulation : Thiazole derivatives with sulfonyl groups (e.g., compound 2D216 in ) enhance NF-κB signaling in TLR adjuvant screens, suggesting potential immunomodulatory applications. Test via luciferase reporter assays in HEK293T cells .

- Kinase inhibition : The methylsulfonyl group may target ATP-binding pockets (e.g., ITK kinase inhibition, as seen in ). Use fluorescence polarization assays with recombinant kinases to quantify IC50 .

How do structural modifications influence bioactivity?

Q. Advanced

- Substituent effects :

- Methodology :

How can computational methods guide SAR studies?

Q. Advanced

- Molecular docking :

- ADMET prediction :

How to resolve contradictions in reported biological activities?

Q. Advanced

What are the challenges in crystallizing this compound?

Q. Advanced

- Crystallization hurdles :

- Validation : Compare experimental XRD data with predicted PXRD patterns (Mercury software) to confirm phase purity .

How to optimize solubility for in vivo studies?

Q. Advanced

- Strategies :

- Prodrug synthesis : Introduce phosphate groups at the methoxy positions (hydrolyzable in vivo).

- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm size via emulsion-solvent evaporation).

- Validation :

What analytical methods detect degradation products?

Q. Advanced

- Forced degradation :

- Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions.

- Monitor via UPLC-PDA-MS to identify fragments (e.g., sulfonic acid from sulfonyl group hydrolysis).

- Stability indicating assays :

How to design a SAR study for lead optimization?

Q. Advanced

- Library design :

- Vary substituents on the phenyl ring (e.g., Cl, F, CF3) and thiazole C4 position (e.g., alkyl, aryl).

- Use DoE (Design of Experiments) to balance lipophilicity (clogP 2–4) and polar surface area (<90 Ų).

- Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.